(R)-4-Phenylthiazolidine-2-thione

Catalog No.
S785424
CAS No.
110199-18-3
M.F
C9H9NS2
M. Wt
195.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Phenylthiazolidine-2-thione

CAS Number

110199-18-3

Product Name

(R)-4-Phenylthiazolidine-2-thione

IUPAC Name

(4R)-4-phenyl-1,3-thiazolidine-2-thione

Molecular Formula

C9H9NS2

Molecular Weight

195.3 g/mol

InChI

InChI=1S/C9H9NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1

InChI Key

IEXSISKCCADMLK-QMMMGPOBSA-N

SMILES

C1C(NC(=S)S1)C2=CC=CC=C2

Canonical SMILES

C1C(NC(=S)S1)C2=CC=CC=C2

Isomeric SMILES

C1[C@H](NC(=S)S1)C2=CC=CC=C2

Chiral Auxiliary

Chirality is crucial in many biological molecules, as their mirror images often have different biological properties. (R)-4-Phenylthiazolidine-2-thione acts as a chiral auxiliary by directing the formation of a new chiral center in a molecule during a reaction. It binds to a starting material, inducing a specific spatial arrangement around the newly formed chiral center, ultimately leading to a desired enantiomer (mirror image) of the product.

This auxiliary is known for its high selectivity, meaning it favors the formation of one enantiomer over the other with high efficiency. Studies have shown its effectiveness in various reactions, including aldol reactions, Mannich reactions, and Michael additions, as reported in this research article: A Highly Efficient Chiral Auxiliary for Asymmetric Synthesis: (R)-4-Phenylthiazolidine-2-thione: .

Reductive Cleavage

Another valuable application of (R)-4-Phenylthiazolidine-2-thione lies in its reductive cleavage. After it has served its purpose as a chiral auxiliary, it can be conveniently removed from the final product using a reducing agent like diisobutylaluminum hydride (DIBAL). This process cleaves the bond between the auxiliary and the newly formed chiral center, releasing the desired chiral product in high purity. This feature makes (R)-4-Phenylthiazolidine-2-thione a versatile and recyclable auxiliary, as described in this product information: (R)-4-Phenylthiazolidine-2-thione: .

(R)-4-Phenylthiazolidine-2-thione is a heterocyclic compound that belongs to the thiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its chemical formula is C₉H₉N₃S₂, and it features a phenyl group at the 4-position of the thiazolidine ring. This compound exhibits chiral properties, making it significant in asymmetric synthesis and medicinal chemistry due to its potential biological activities.

  • Inhibition of enzymes involved in inflammation [].
  • Interaction with cell membranes [].
, including:

  • Nucleophilic Substitution: The thione group can participate in nucleophilic reactions, facilitating the formation of derivatives such as thiazolidin-2-ones.
  • Oxidation: The thione can be oxidized to form sulfoxides or sulfones, which may exhibit different biological activities.
  • Condensation Reactions: It can react with aldehydes or ketones to form thiazolidine derivatives, expanding its utility in synthetic chemistry.

These reactions highlight the compound's versatility in organic synthesis and its potential as a precursor for more complex molecules .

(R)-4-Phenylthiazolidine-2-thione has demonstrated various biological activities, including:

  • Antioxidant Properties: Studies indicate that thiazolidine derivatives exhibit significant antioxidant activity, which is beneficial in reducing oxidative stress .
  • Enzyme Inhibition: It has been shown to inhibit xanthine oxidase, an enzyme involved in uric acid production, suggesting potential applications in treating gout .
  • Antimicrobial Activity: Some derivatives of thiazolidine-2-thione have exhibited antimicrobial properties against various pathogens .

These biological activities underline the compound's potential therapeutic applications.

Several methods exist for synthesizing (R)-4-Phenylthiazolidine-2-thione, including:

  • From Thiazolidine-2-thiones:
    • Thiazolidine derivatives can be synthesized using bromoalkanes and sodium hydroxide in ethanol as a solvent. This method allows for the introduction of various substituents at the 4-position .
  • Chiral Resolution:
    • The racemic mixture can be separated into its enantiomers using chiral chromatography or through derivatization with chiral auxiliaries .
  • Microwave-Assisted Synthesis:
    • This modern approach enhances reaction rates and yields by using microwave irradiation, providing an efficient route to synthesize thiazolidine derivatives .

These methods reflect the compound's accessibility for research and industrial applications.

(R)-4-Phenylthiazolidine-2-thione finds several applications:

  • Pharmaceuticals: Due to its biological activities, it is explored as a lead compound for drug development targeting conditions like gout and oxidative stress-related diseases.
  • Chiral Auxiliaries: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically enriched compounds .
  • Material Science: Its unique properties make it suitable for developing novel materials with specific optical or electronic characteristics.

Interaction studies involving (R)-4-Phenylthiazolidine-2-thione focus on its binding affinities with various biological targets:

  • Xanthine Oxidase Inhibition: Kinetic studies reveal that this compound exhibits strong inhibitory effects on xanthine oxidase, which is crucial for understanding its therapeutic potential against hyperuricemia .
  • Molecular Docking Studies: Computational studies have been employed to predict binding interactions with target proteins, providing insights into its mechanism of action .

These studies enhance our understanding of how this compound interacts at the molecular level.

Several compounds share structural similarities with (R)-4-Phenylthiazolidine-2-thione. Here are some notable examples:

Compound NameStructureUnique Features
(S)-4-Isopropylthiazolidine-2-thioneIsopropylExhibits strong circularly polarized luminescence activity .
4-Methylthiazolidine-2-thioneMethylKnown for its enhanced antioxidant properties.
5-Methylthiazolidine-2-thione5-MethylDisplays different enzyme inhibition profiles compared to (R)-4-Phenyl derivative.

Uniqueness

(R)-4-Phenylthiazolidine-2-thione stands out due to its specific phenyl substitution at the 4-position, which significantly influences its biological activity and interaction with enzymes. Its ability to inhibit xanthine oxidase more effectively than many other derivatives highlights its potential therapeutic advantages.

XLogP3

2.4

Wikipedia

(R)-4-Phenylthiazolidine-2-thione

Dates

Modify: 2023-09-17

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